Galanthamine N-Oxide

Description

Structure

3D Structure

Properties

CAS No. |

134332-50-6 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1 |

InChI Key |

LROQBKNDGTWXET-CSBKYJRVSA-N |

SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Isomeric SMILES |

C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Appearance |

White to Off-White Solid |

melting_point |

113-118°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide; Nivalin-oxide; Galanthamine 10-Oxide; Galanthamine β-N-oxide |

Origin of Product |

United States |

Foundational & Exploratory

Galanthamine N-Oxide chemical structure and properties

An In-Depth Technical Guide to Galanthamine N-Oxide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, an alkaloid isolated from the bulbs of the snowdrop (Galanthus spp.) and other Amaryllidaceae, is a well-established acetylcholinesterase (AChE) inhibitor used in the management of mild to moderate Alzheimer's disease.[1][2][3] Its therapeutic effect is primarily attributed to the potentiation of cholinergic neurotransmission.[2][4] this compound is a prominent metabolite of galanthamine, formed in the body following administration of the parent drug.[4][5][6] As an active metabolite, understanding its chemical structure, physicochemical properties, and biological activity is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile of galanthamine. This guide provides a detailed technical overview of this compound for professionals in the field of drug development and neuroscience.

Chemical Structure and Physicochemical Properties

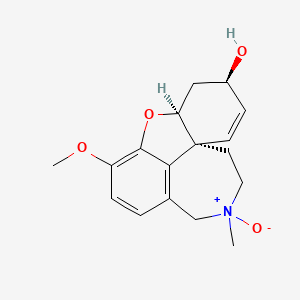

This compound retains the core tetracyclic structure of its parent compound, galanthamine, with the key modification being the oxidation of the tertiary amine in the azepine ring to an N-oxide.[5] This structural change significantly alters the molecule's polarity and, consequently, its physicochemical properties.

Structural Details

The systematic IUPAC name for this compound is (1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.0¹’¹².0⁶’¹⁷]heptadeca-6(17),7,9,15-tetraen-14-ol.[5] The molecule possesses three stereocenters, identical to those in galanthamine, leading to a specific spatial arrangement of its functional groups.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₄ | [5][6] |

| Molecular Weight | 303.35 g/mol | [5] |

| Appearance | Off-White Powder | [7] |

| Solubility | Slightly soluble in chloroform and methanol | [6] |

| CAS Number | 134332-50-6 | [6][7] |

Synthesis and Purification

While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for obtaining pure standards for analytical and pharmacological studies. The synthesis involves the direct oxidation of galanthamine.

Synthetic Rationale

The tertiary amine in the galanthamine structure is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can be employed for this transformation. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions involving other functional groups in the molecule.

Experimental Protocol: N-Oxidation of Galanthamine

-

Dissolution: Dissolve galanthamine in a suitable solvent, such as methanol or dichloromethane, in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

-

Addition of Oxidant: Slowly add a stoichiometric amount of the oxidizing agent (e.g., a 30% aqueous solution of hydrogen peroxide) dropwise to the cooled solution with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess oxidant by adding a reducing agent, such as sodium sulfite or dimethyl sulfide.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The N-oxide formation will induce characteristic downfield shifts in the signals of the protons and carbons adjacent to the nitrogen atom compared to the parent galanthamine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. The expected molecular ion peak for this compound would correspond to its molecular formula, C₁₇H₂₁NO₄.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. A characteristic N-O stretching vibration is expected to appear in the spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

Biological Activity and Metabolism

This compound is not merely an inactive byproduct; it exhibits biological activity, albeit with a different potency compared to galanthamine.

Acetylcholinesterase Inhibition

This compound is an inhibitor of acetylcholinesterase, with a reported EC₅₀ of 26.2 µM for the enzyme from electric eel.[6] This indicates that it is a less potent inhibitor than galanthamine, which has an IC₅₀ in the sub-micromolar range.[1]

Neuroprotective Effects

Studies have shown that this compound possesses neuroprotective properties. For instance, it has been demonstrated to decrease cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells at a concentration of 6.25 µM.[6] This suggests a potential contribution to the overall therapeutic profile of galanthamine beyond direct AChE inhibition.

Metabolic Pathway

Galanthamine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[2] N-oxidation is one of the metabolic pathways, leading to the formation of this compound.[2][4] This metabolite, along with unchanged galanthamine and other metabolites, is predominantly excreted in the urine.[8]

Caption: Simplified metabolic pathway of galanthamine leading to this compound.

Conclusion

This compound is a key metabolite of galanthamine with its own distinct chemical and biological properties. A thorough understanding of its structure, synthesis, analysis, and biological activity is imperative for researchers and drug development professionals working with galanthamine. The information presented in this guide provides a solid foundation for further investigation into the role of this compound in the therapeutic effects and overall pharmacology of galanthamine.

References

- GALANTHAMINE. (n.d.).

-

(-)-Galantamine | C17H21NO3 | CID 9651 - PubChem. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. (2024). RSC Publishing. Retrieved from [Link]

-

Synthesis and Pharmacology of Galantamine. (n.d.). ACS Publications. Retrieved from [Link]

-

This compound | C17H21NO4 | CID 11748698 - PubChem. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Galantamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Galanthamine total synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 2. Galantamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C17H21NO4 | CID 11748698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Galanthamine-N-oxide | 134332-50-6 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Evaluating the Neuroprotective Potential of Galanthamine N-Oxide Using Cell-Based Assays

Introduction: Beyond Galanthamine - Exploring the Neuroprotective Promise of its N-Oxide Metabolite

Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs) used in the management of Alzheimer's disease.[1] Its therapeutic effects are attributed not only to the enhancement of cholinergic transmission but also to its neuroprotective properties against various insults, including glutamate-induced excitotoxicity and oxidative stress.[2][3] The neuroprotective mechanisms of galanthamine are complex, involving the activation of pro-survival signaling pathways and the inhibition of apoptotic processes.[4]

As with many pharmaceuticals, the in vivo activity of galanthamine is influenced by its metabolism. One of its known human metabolites is Galanthamine N-Oxide.[1][5] While metabolites are sometimes considered inactive byproducts, there is growing interest in their potential biological activities. Emerging evidence suggests that this compound is not an inert molecule. It has been shown to inhibit AChE in vitro and, significantly, to decrease cell death in SH-SY5Y neuroblastoma cells challenged with cobalt chloride, a model of hypoxia-induced injury.[6] This finding opens a new avenue of investigation into whether this compound contributes to the overall neuroprotective profile of its parent compound or possesses a unique therapeutic potential of its own.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a suite of cell-based assays to systematically assess the neuroprotective effects of this compound. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.

Experimental Design Philosophy: A Multi-Faceted Approach to Assessing Neuroprotection

A single assay is insufficient to fully characterize the neuroprotective potential of a compound. Therefore, we advocate for a multi-pronged approach that investigates the ability of this compound to mitigate neuronal damage induced by distinct, pathologically relevant stressors: excitotoxicity and oxidative stress. The proposed workflow will assess key indicators of neuronal health, including cell viability, apoptosis, and neurite integrity.

Figure 1: Experimental workflow for assessing the neuroprotective effects of this compound.

Recommended Cell Models for Neuroprotection Studies

The choice of cell line is critical for the relevance and translatability of in vitro findings. We recommend two well-characterized neuronal cell lines:

-

SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are widely used in neurotoxicity and neuroprotection studies due to their human origin and expression of key neuronal markers.

-

PC12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits many characteristics of sympathetic neurons, including neurite outgrowth.[7][8][9] This makes them an excellent model for studying factors that promote neuronal survival and regeneration.[7][8][9]

Protocols for Assessing Neuroprotection

Induction of Neuronal Damage

To evaluate the protective effects of this compound, it is first necessary to establish a reproducible model of neuronal injury.

Principle: Excessive stimulation of glutamate receptors leads to an influx of Ca2+, activating downstream signaling cascades that result in neuronal cell death. This process, known as excitotoxicity, is implicated in various neurodegenerative diseases.

Protocol:

-

Cell Seeding: Seed differentiated SH-SY5Y or PC12 cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere and stabilize for 24 hours.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (the solvent used to dissolve this compound).

-

Glutamate Challenge: Introduce glutamate to the culture medium at a final concentration previously determined to induce approximately 50% cell death (EC50). This concentration typically ranges from 5 to 50 mM, depending on the cell line and culture conditions, and should be optimized in your laboratory.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Assessment: Proceed with cell viability and apoptosis assays.

Principle: H₂O₂ is a reactive oxygen species (ROS) that can induce oxidative damage to cellular components, leading to apoptosis and necrosis.[10][11] This model mimics the oxidative stress observed in many neurodegenerative conditions.

Protocol:

-

Cell Seeding: As described for the glutamate model.

-

Compound Pre-treatment: As described for the glutamate model.

-

H₂O₂ Challenge: Add H₂O₂ to the culture medium to a final concentration that induces approximately 50% cell death (EC50). This concentration can range from 100 µM to 1 mM and requires careful optimization.[11][12]

-

Incubation: Incubate for 24 hours at 37°C and 5% CO2.

-

Assessment: Proceed with cell viability and apoptosis assays.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells.[14]

Protocol:

-

Following the 24-hour incubation with the neurotoxic insult, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[16][17]

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Gently agitate the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated, unchallenged) cells.

Table 1: Example Data from MTT Assay

| Treatment Group | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| Control (no insult) | 1.25 ± 0.08 | 100 |

| Glutamate (20 mM) | 0.63 ± 0.05 | 50.4 |

| Glutamate + this compound (1 µM) | 0.75 ± 0.06 | 60.0 |

| Glutamate + this compound (10 µM) | 0.98 ± 0.07 | 78.4 |

| Glutamate + this compound (100 µM) | 1.15 ± 0.09 | 92.0 |

Apoptosis Assessment: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[18] Its activation is a hallmark of apoptosis. This assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.[19]

Protocol:

-

Cell Lysis: After the 24-hour treatment period, lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit. This typically involves adding a lysis buffer and incubating on ice.[18]

-

Lysate Preparation: Centrifuge the samples to pellet cellular debris and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

-

Assay Reaction: In a new 96-well plate, combine the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC-based substrates) using a microplate reader.

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.

Figure 2: Principle of the Caspase-3 activity assay for apoptosis detection.

Neurite Outgrowth Assessment

Principle: Neurites (axons and dendrites) are essential for neuronal communication, and their damage is a common feature of neurodegeneration. This assay quantifies the extent of neurite growth and retraction in response to neurotoxic insults and potential neuroprotective agents.[20][21][22][23]

Protocol:

-

Cell Culture: Seed differentiated PC12 or SH-SY5Y cells on plates coated with an extracellular matrix protein (e.g., laminin or poly-L-lysine) to promote neurite extension.

-

Treatment: After neurites have formed, treat the cells with this compound followed by the chosen neurotoxic agent as described previously.

-

Fixation and Staining: After the incubation period, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuron-specific marker such as β-III tubulin using immunocytochemistry.[21] A fluorescent secondary antibody is then used for visualization. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Use automated image analysis software to quantify various parameters of neurite morphology, such as the total neurite length per neuron, the number of neurites per neuron, and the number of branch points.[20][22]

Table 2: Example Data from Neurite Outgrowth Assay

| Treatment Group | Average Neurite Length (µm/neuron) (Mean ± SD) |

| Control (no insult) | 150.2 ± 12.5 |

| H₂O₂ (200 µM) | 45.8 ± 8.2 |

| H₂O₂ + this compound (10 µM) | 110.5 ± 10.1 |

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following controls into every experiment:

-

Vehicle Control: Cells treated with the solvent used for the test compound to account for any effects of the solvent itself.

-

Positive Control: A known neuroprotective agent (e.g., Trolox for oxidative stress, or Galanthamine itself) to validate the assay's ability to detect neuroprotection.

-

Negative Control (Insult Only): Cells exposed only to the neurotoxic agent to establish the baseline level of damage.

-

Untreated Control: Cells that are not exposed to any treatment to represent 100% viability and normal morphology.

Conclusion: A Framework for Discovery

The protocols outlined in these application notes provide a robust and comprehensive framework for investigating the neuroprotective properties of this compound. By employing multiple, mechanistically distinct in vitro models of neuronal damage and assessing a range of cellular health parameters, researchers can gain valuable insights into the therapeutic potential of this metabolite. The findings from these studies will not only enhance our understanding of galanthamine's pharmacology but may also pave the way for the development of novel neuroprotective strategies.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11748698, this compound. Retrieved from [Link].

-

Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. (2024). ResearchGate. Retrieved from [Link].

-

GALANTHAMINE. (n.d.). Retrieved from [Link].

-

Galanthamine total synthesis. (n.d.). Wikipedia. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9651, (-)-Galantamine. Retrieved from [Link].

-

Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link].

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link].

-

Neurite Outgrowth and Cell Health Analysis Protocol. (n.d.). Sartorius. Retrieved from [Link].

-

Neuroprotective Effects of Galantamine on Nerve Agent-Induced Neuroglial and Biochemical Changes. (2018). PubMed. Retrieved from [Link].

-

PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. (2022). PubMed Central. Retrieved from [Link].

-

Stem cell-based approaches for developmental neurotoxicity testing. (n.d.). PMC. Retrieved from [Link].

-

Modeling cellular metabolomic effects of oxidative stress impacts from hydrogen peroxide and cigarette smoke on human lung epithelial cells. (n.d.). NIH. Retrieved from [Link].

-

Neurotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link].

-

What concentration of H2O2 should be used to establish an Oxidative Stress Model in vitro? (2023). ResearchGate. Retrieved from [Link].

-

(PDF) SYNTHESIS, ISOLATION AND BIOLOGICAL ACTIVITY STUDIES OF GALANTHAMINE DERIVATIVES INCLUDING PEPTIDE MOIETY AND TANNINS FROM MEDICINAL PLANTS. (2025). ResearchGate. Retrieved from [Link].

-

MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance? (2022). ResearchGate. Retrieved from [Link].

-

PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. (2021). Retrieved from [Link].

-

Indicators of neuroprotection with galantamine. (2005). PubMed. Retrieved from [Link].

-

Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. (n.d.). PMC. Retrieved from [Link].

-

Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity. (n.d.). PMC. Retrieved from [Link].

-

Neurite Outgrowth Assay. (2016). PubMed Central. Retrieved from [Link].

-

Hydrogen Peroxide Induced Oxidative Stress Damage and Antioxidant Enzyme Response in Caco-2 Human Colon Cells. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link].

-

Neurotoxicity Assay. (n.d.). Innoprot. Retrieved from [Link].

-

Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells. (2023). Frontiers. Retrieved from [Link].

-

Neuroprotective activity of methanolic extract of leaves from Oenothera rosea in pc-12 cell line. (2024). ResearchGate. Retrieved from [Link].

-

Neurite Outgrowth Assay. (n.d.). Cyprotex. Retrieved from [Link].

-

Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation. (n.d.). PubMed. Retrieved from [Link].

-

Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling. (n.d.). Axion Biosystems. Retrieved from [Link].

-

The cellular model for Alzheimer's disease research: PC12 cells. (n.d.). Frontiers. Retrieved from [Link].

-

Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. (2026). ACS Omega. Retrieved from [Link].

-

Cellular Model of Hydrogen Peroxide Release: In Preparation for On-Chip Sensor Measurements. (n.d.). Retrieved from [Link].

-

Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. (2024). RSC Publishing. Retrieved from [Link].

-

Neurite Outgrowth, Neurotoxicity. (n.d.). Molecular Devices. Retrieved from [Link].

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link].

-

Cell-based Assays for Assessing Toxicity: A Basic Guide. (n.d.). PubMed. Retrieved from [Link].

Sources

- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H21NO4 | CID 11748698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Stem cell-based approaches for developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mpbio.com [mpbio.com]

- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. sartorius.com [sartorius.com]

- 21. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 23. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

Guide to the Unambiguous Differentiation of Galanthamine N-Oxide from Co-eluting Metabolites Using Advanced LC-MS Methods

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine, a critical therapeutic agent for Alzheimer's disease, undergoes extensive metabolism, producing a suite of related compounds, including Galanthamine N-oxide.[1] The structural similarity among these metabolites presents a significant bioanalytical challenge, demanding highly selective methods to ensure accurate pharmacokinetic and safety assessments. This guide provides a comprehensive, field-tested Liquid Chromatography-Mass Spectrometry (LC-MS) protocol designed for the specific and unambiguous differentiation of this compound from its parent drug and other key metabolites. We will explore the causal reasoning behind the strategic selection of Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Resolution Tandem Mass Spectrometry (HRMS/MS). The protocols herein are designed to be self-validating, aligning with regulatory expectations for metabolite identification as outlined by agencies such as the U.S. Food and Drug Administration (FDA).[2]

The Bioanalytical Imperative: Why Specificity Matters

Galanthamine's therapeutic action stems from its role as a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[1] However, upon administration, it is metabolized by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) and other pathways.[1] This biotransformation generates several metabolites, including O-desmethylgalantamine, N-desmethylgalantamine (norgalantamine), and this compound.[1]

While some metabolites may be inactive, others can possess their own pharmacological or toxicological profiles. This compound, for instance, is an active metabolite that also inhibits AChE, albeit to a lesser extent than the parent compound.[3] Therefore, distinguishing and quantifying the N-oxide is not merely an analytical exercise; it is fundamental to understanding the complete pharmacological footprint of the drug, assessing drug-drug interaction potential, and meeting regulatory safety requirements.[2][4]

The primary analytical hurdle is the potential for isobaric and isomeric metabolites—compounds with the same nominal mass but different structures.[5] Standard MS detection alone is insufficient to resolve this ambiguity, necessitating a sophisticated approach that couples optimized chromatography with precise mass analysis.

Galanthamine Metabolic Pathways

The major metabolic routes for Galanthamine are illustrated below, highlighting the generation of the N-oxide and other key metabolites that may interfere with analysis.

Figure 1: Major metabolic pathways of Galanthamine.

The Core Challenge: Physicochemical Similarities

The effective separation of Galanthamine from its metabolites hinges on exploiting their subtle physicochemical differences. This compound, due to the addition of a polar N-oxide functional group, is significantly more polar than the parent drug. This increased polarity is the key to its chromatographic separation.

| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Polarity Insight |

| Galanthamine | C₁₇H₂₁NO₃ | 288.1543 | Moderately Polar |

| This compound | C₁₇H₂₁NO₄ | 304.1492 | Highly Polar [6] |

| Norgalanthamine | C₁₆H₁₉NO₃ | 274.1387 | Polarity similar to parent |

| O-desmethylgalantamine | C₁₆H₁₉NO₃ | 274.1387 | Polarity similar to parent |

Table 1: Physicochemical properties of Galanthamine and key metabolites. The increased polarity of the N-oxide is the primary justification for the HILIC-based chromatographic approach.

The HILIC Advantage: A Strategy for Polar Analytes

Conventional reversed-phase liquid chromatography (RPLC), using columns like C18, separates compounds based on hydrophobicity. Highly polar compounds, such as this compound, often exhibit poor retention on RPLC columns, eluting at or near the solvent front, where they can be masked by matrix effects.[7][8]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative for this application. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar aqueous solvent.[7] This creates an aqueous-rich layer on the surface of the stationary phase into which polar analytes can partition.

Causality Behind the Choice:

-

Enhanced Retention: The highly polar N-oxide will be strongly retained, separating it from the less polar parent drug, Galanthamine.

-

Improved Peak Shape: HILIC often provides better peak shapes for polar basic compounds compared to RPLC.

-

Reduced Matrix Effects: By retaining the polar N-oxide, it is chromatographically separated from many nonpolar and moderately polar matrix components that elute earlier, reducing ion suppression or enhancement.[9][10]

Overall Analytical Workflow

The following diagram outlines the comprehensive workflow, from sample receipt to definitive identification, ensuring a systematic and robust analysis.

Figure 2: High-level workflow for the identification of this compound.

Detailed Experimental Protocol

This protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer, but can be adapted for other HRMS instruments like Orbitrap systems.

Sample Preparation: Protein Precipitation

-

Objective: To efficiently remove proteins from biological matrices (e.g., plasma, serum) which can interfere with the analysis and damage the LC-MS system.

-

Protocol:

-

Aliquot 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (IS), such as Galantamine-d6. The IS helps to control for variability during sample preparation and analysis.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid. This composition is compatible with the initial HILIC mobile phase conditions.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the final supernatant to an autosampler vial for LC-MS analysis.

-

Liquid Chromatography: HILIC Method

-

Objective: To achieve chromatographic separation of this compound from Galanthamine and other less polar metabolites.

| Parameter | Setting | Rationale |

| LC System | UHPLC system | Provides high resolution and fast analysis times. |

| Column | Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) | Offers excellent retention and selectivity for polar compounds. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid | Provides protons for positive ionization and buffering. |

| Mobile Phase B | Acetonitrile, 0.1% Formic Acid | The strong, nonpolar solvent in HILIC. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | |

| LC Gradient | See Table 3 | A shallow gradient is used to resolve closely eluting polar compounds. |

Table 2: HILIC Liquid Chromatography Conditions.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 5 | 95 |

| 1.0 | 5 | 95 |

| 8.0 | 40 | 60 |

| 9.0 | 40 | 60 |

| 9.1 | 5 | 95 |

| 12.0 | 5 | 95 |

Table 3: HILIC Gradient Elution Profile.

Mass Spectrometry: HRMS and Tandem MS (MS/MS) Detection

-

Objective: To obtain accurate mass measurements for formula confirmation and fragmentation spectra for structural elucidation.

| Parameter | Setting | Rationale |

| Mass Spectrometer | Q-TOF or Orbitrap HRMS | Provides high mass accuracy (< 5 ppm) and resolution (>20,000).[11] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Galanthamine and its metabolites contain basic nitrogen atoms that are readily protonated. |

| Capillary Voltage | 3.5 kV | |

| Source Temp. | 120°C | |

| Desolvation Temp. | 450°C | |

| Gas Flow | Manufacturer dependent | |

| Acquisition Mode | Data-Dependent Acquisition (DDA) or All-Ions Fragmentation (AIF)[12] | DDA: A full MS1 scan followed by MS2 scans on the most intense precursor ions. |

| MS1 Scan Range | m/z 100 - 1000 | Covers the mass range of expected metabolites. |

| MS2 Collision Energy | Ramped (e.g., 15-40 eV) | A range of energies ensures generation of a rich fragmentation spectrum. |

Table 4: High-Resolution Mass Spectrometry Parameters.

Data Analysis and Confirmation of Identity

Unambiguous identification of this compound requires a multi-faceted approach, moving beyond simple mass matching.

Logic for Unambiguous Identification

This decision-making process ensures the confident identification of the target metabolite.

Sources

- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 5. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C17H21NO4 | CID 11748698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bataviabiosciences.com [bataviabiosciences.com]

- 9. eijppr.com [eijppr.com]

- 10. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Stability of Galanthamine N-Oxide

Welcome to the technical support guide for Galanthamine N-Oxide. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its stability in aqueous solutions. As a key metabolite and potential degradation product of Galanthamine, understanding and controlling the stability of its N-Oxide form is critical for accurate experimental outcomes, from metabolic studies to formulation development.[1][2] This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to help you maintain the integrity of your this compound samples.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the nature and instability of this compound.

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The instability of this compound is multifactorial, stemming from its inherent chemical structure. The N-Oxide functional group is highly polar and can be susceptible to reduction back to the parent amine (Galanthamine). Furthermore, like its parent compound, it is vulnerable to degradation under specific environmental conditions, particularly acidic pH, exposure to ultraviolet (UV) light, and the presence of oxidizing or reducing agents.[3][4][5]

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor. The parent compound, Galanthamine, is known to degrade under acidic conditions while remaining stable in alkaline environments.[4][6] While specific degradation kinetics for the N-Oxide are less reported, general principles for amine N-oxides suggest that at low pH (typically below 5), the N-oxide oxygen can be protonated, potentially leading to increased reactivity and degradation.[7][8] Therefore, maintaining a neutral to slightly alkaline pH is a primary strategy for enhancing stability.

Q3: Is this compound sensitive to light?

A3: Yes. The parent molecule, Galanthamine, is known to undergo degradation under photolytic conditions.[4][5] This sensitivity is often conferred to its derivatives. Exposure to light, especially UV, can provide the energy needed to initiate degradation reactions. It is imperative to protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil.

Q4: What are the likely degradation products I might see during analysis?

A4: The primary degradation product from reduction would be Galanthamine itself. Other potential degradants could arise from further oxidation or rearrangement, similar to the pathways observed for Galanthamine, which include dehydration and epimerization products.[3][4] A robust, stability-indicating analytical method is essential to distinguish this compound from these related substances.

Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This guide is structured to help you identify the root cause of degradation in your experiments and take corrective action.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Rapid loss of this compound peak in HPLC/LC-MS. | 1. Incorrect pH: Solution is acidic (pH < 6). 2. Light Exposure: Clear vials or ambient lab light. 3. Oxidative/Reductive Stress: Dissolved oxygen, trace metal ion contamination. | 1. Adjust pH: Use a buffer system to maintain pH in the 7.0-8.0 range. See Protocol 1 . 2. Protect from Light: Store and handle solutions in amber glass vials. 3. De-gas Solvents & Use Chelators: Sparge buffers with nitrogen or argon. Add a chelating agent like EDTA (0.01-0.1%) to sequester metal ions. See Protocol 2 . |

| Appearance of a new peak corresponding to Galanthamine. | Reductive Degradation: The N-Oxide is being reduced back to the parent amine. | This is a strong indicator of instability. Implement all solutions above. Consider adding an antioxidant like sodium metabisulfite or ascorbic acid if the matrix allows. See Protocol 2 . |

| Inconsistent results between experimental replicates. | Inconsistent Handling: Variations in light exposure, temperature, or solution age between samples. Contaminated Solvents: Using solvents with peroxide contaminants (e.g., aged THF or ether). | Standardize Workflow: Ensure all samples are handled identically. Prepare fresh solutions for each experiment and use them promptly. Use High-Purity Solvents: Employ fresh, HPLC-grade or peroxide-free solvents for all preparations. |

| Precipitate formation in the solution upon storage. | Poor Solubility or Degradation: The compound may be degrading into less soluble products or exceeding its solubility limit in the chosen buffer. | Verify Solubility: Confirm the solubility of this compound in your chosen buffer system at the target concentration. Filter Samples: Before analysis, filter samples through a 0.22 µm syringe filter to remove any particulate matter. |

Section 3: Key Stabilization Strategies & Protocols

This section provides detailed methodologies for preparing and handling this compound solutions to maximize their stability.

Core Principles of Stabilization

The central strategy revolves around controlling the chemical environment to disfavor degradation pathways.

dot

Caption: Key factors causing degradation and corresponding stabilization strategies.

Protocol 1: Buffer Selection and pH Optimization

Objective: To identify a buffer system that maintains a stable pH in the optimal range (7.0-8.0) for this compound.

Materials:

-

This compound reference standard

-

Phosphate buffer components (monobasic and dibasic sodium phosphate)

-

Borate buffer components (boric acid, sodium hydroxide)

-

High-purity water (Type I or HPLC-grade)

-

Calibrated pH meter

-

Amber HPLC vials

Procedure:

-

Prepare Buffer Stocks: Prepare 50 mM stock solutions of phosphate buffer and borate buffer. Adjust the pH of separate aliquots to 6.0, 7.0, 7.4, and 8.0.

-

Prepare Test Solutions: Prepare a stock solution of this compound in a minimal amount of high-purity water. Spike this stock into each prepared buffer to a final concentration of 10 µg/mL.

-

Initial Analysis (T=0): Immediately transfer an aliquot of each test solution into an amber HPLC vial and analyze using a stability-indicating HPLC method (see Protocol 3 ) to establish the initial concentration.

-

Incubation: Store the remaining vials under controlled ambient temperature (e.g., 25°C), protected from light.

-

Time-Point Analysis: Analyze aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to T=0. The buffer system that shows the least degradation over the time course is optimal.

Causality: By systematically evaluating different pH values, you can empirically determine the environment where the degradation kinetics are slowest. Phosphate and borate buffers are chosen for their buffering capacity in the neutral to alkaline range.

Protocol 2: Evaluating Antioxidants and Chelating Agents

Objective: To determine if the addition of an antioxidant or chelating agent can further improve stability by mitigating oxidative degradation and metal-catalyzed reactions.

Materials:

-

Optimal buffer system identified in Protocol 1.

-

Ascorbic acid

-

Sodium metabisulfite

-

Disodium EDTA (Ethylenediaminetetraacetic acid)

-

This compound reference standard

Procedure:

-

Prepare Fortified Buffers: Prepare the optimal buffer from Protocol 1. Create three separate batches:

-

Buffer + 0.1% (w/v) Ascorbic Acid

-

Buffer + 0.1% (w/v) Sodium Metabisulfite

-

Buffer + 0.05% (w/v) EDTA

-

-

Prepare Test Solutions: As in Protocol 1, prepare 10 µg/mL solutions of this compound in the control buffer (no additives) and each of the three fortified buffers.

-

Time-Course Study: Perform a time-course stability study as described in Protocol 1 (steps 3-5).

-

Data Comparison: Compare the degradation profiles of the solutions with additives to the control. A significantly lower rate of degradation in a fortified buffer indicates that oxidation or metal catalysis is a key degradation pathway.

Causality: Antioxidants like ascorbic acid and sodium metabisulfite act as sacrificial agents, reacting with dissolved oxygen or other oxidizing species before they can degrade the N-oxide.[9] EDTA is a powerful chelating agent that sequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing redox-driven degradation reactions.

Section 4: Analytical Workflow for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any stability study. It must be able to resolve the active compound from its potential degradation products and impurities.[4]

dot

Caption: A typical experimental workflow for a forced degradation and stability study.

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for a reversed-phase HPLC method capable of separating this compound from Galanthamine and other potential degradants.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase chemistry provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | Start at 5% B, ramp to 40% B over 15 min, hold for 5 min, return to 5% B and equilibrate. | A gradient is necessary to elute the parent drug, the more polar N-oxide, and potential non-polar degradants within a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume; adjust based on concentration. |

| Detection (UV) | 215 nm and 288 nm | Galanthamine and its metabolites share a chromophore with a maximum around 211-215 nm.[10] 288 nm is a secondary maximum for Galanthamine. Monitoring multiple wavelengths can help in peak identification. |

Method Validation: This method must be validated for your specific application. Forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) should be performed to demonstrate that all degradation product peaks are resolved from the main this compound peak.[4]

References

- Koleva, II., van Beek, T. A., Soffers, A. E., Dicheva, D. A., & Evstatieva, L. N. (2012). Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide. Journal of Pharmaceutical and Biomedical Analysis, 62, 153-159.

-

Marco-Contelles, J. (2006). Synthesis and Pharmacology of Galantamine. Chemical Reviews, 106(8), 3217-3235. [Link]

-

Koleva, II., van Beek, T. A., Soffers, A. E., Dicheva, D. A., & Evstatieva, L. N. (2011). Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide. PubMed. [Link]

- Cheng, B., Wang, Q., An, Y., & Chen, F. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer’s disease. Natural Product Reports, 41(7), 1060-1090.

- Chapman, T. M., & Plosker, G. L. (2001). Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion. Organic Process Research & Development, 5(2), 143-148.

-

National Center for Biotechnology Information (n.d.). (-)-Galantamine. PubChem. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer’s disease. RSC Publishing.

- Lubbe, A., Verpoorte, R., & Choi, Y. H. (2012). Methods for the analysis of galanthamine and its extraction from laboratory to industrial scale.

- Sweeney, P., Koushik, K., & Prokai, L. (2017). Development of a novel high-concentration galantamine formulation suitable for intranasal delivery.

- Kmetec, V., & Rozman, D. (2002). High-performance liquid chromatographic method with UV photodiode-array, fluorescence and mass spectrometric detection for simultaneous determination of galantamine and its five metabolites in human plasma.

- N.V., S. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Orhan, I. E., Sener, B., & Tosun, F. (2013).

- BenchChem. (2025). Technical Support Center: Long-Term Stability of Benzgalantamine.

- The University of Liverpool Repository. (n.d.).

- Park, J. S., Yoo, H. H., Lee, S. J., Kim, D. H., & Lee, K. R. (2014). Quantification of Galantamine in Human Plasma by Validated Liquid Chromatography-Tandem Mass Spectrometry using Glimepride as an Internal Standard: Application to Bioavailability Studies in 32 Healthy Korean Subjects.

- N.V., S. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.

- Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides.

- Bernier, C., Wefelscheid, F., & Woodward, S. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update.

- Petkova, E., Tsvetkova, D., & Obreshkova, D. (2022). METHODS FOR ANALYSIS OF GALANTAMINE HYDROBROMIDE.

-

Chang, Y., Chen, Y., & Chen, C. (2010). Stability of metal oxide nanoparticles in aqueous solutions. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. holcapek.upce.cz [holcapek.upce.cz]

Technical Support Center: Refining Purification Techniques for High-Purity Galanthamine N-Oxide

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis, isolation, and purification of Galanthamine N-Oxide. As a key metabolite and derivative of Galanthamine, achieving high purity is critical for accurate pharmacological studies, regulatory compliance, and the development of novel therapeutics.[1][2] This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common and complex purification challenges. Our approach is grounded in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is an oxidized derivative and an active metabolite of Galanthamine, an alkaloid used in the treatment of mild to moderate Alzheimer's disease.[1][3] It is formed during the metabolic process and can also be generated as a byproduct during the extraction or synthesis of Galanthamine itself.[2][4] High purity (>99.5%) is paramount for several reasons:

-

Pharmacological Accuracy: Trace impurities, such as unreacted Galanthamine, epigalantamine, or narwedine, can have their own biological activities, confounding experimental results.[5]

-

Regulatory Standards: For any potential clinical application, stringent purity profiles are required by regulatory bodies like the FDA.

-

Stability and Shelf-Life: Impurities can catalyze the degradation of the final compound, affecting its long-term stability.

Q2: What are the most common impurities encountered during this compound purification?

Understanding the potential impurities is the first step in designing a robust purification strategy. The impurities are typically process-related and can be traced back to the starting material or degradation pathways.

| Impurity Name | Origin | Rationale for Formation |

| Galanthamine (Parent Compound) | Incomplete oxidation | The oxidation of the tertiary amine in Galanthamine to the N-oxide is a reversible or incomplete reaction. |

| Narwedine | Precursor Impurity / Oxidation | A common precursor in Galanthamine synthesis; can also be formed by oxidation of Galanthamine.[3] |

| Epigalantamine | Stereoisomerization | Can form under certain pH and thermal stress conditions during the reaction or workup.[6][7] |

| N-desmethylgalanthamine | Side-reaction / Degradation | Impurity from the starting material or a byproduct of certain synthetic routes.[5][8] |

| Solvent Adducts | Purification Process | Highly reactive intermediates or the product itself can form adducts with solvents like chloroform or dichloromethane.[9] |

Q3: How stable is this compound? What are the optimal storage and handling conditions?

This compound's stability is a critical factor during purification and storage. Based on studies of its parent compound, Galanthamine, and general knowledge of amine oxides, the following should be considered:

-

pH Sensitivity: Galanthamine hydrobromide shows degradation under acidic conditions.[6][7][10] It is crucial to maintain a neutral or slightly basic pH during aqueous workups to prevent degradation.

-

Photostability: The Galanthamine scaffold is susceptible to degradation under photolytic conditions.[6][7][10] All solutions and solid materials should be protected from light using amber vials or by working in a dimly lit environment.

-

Thermal Stability: While Galanthamine is relatively stable at elevated temperatures, prolonged exposure should be avoided.[6][7] During solvent removal, use moderate temperatures (<40-50°C) under vacuum.

-

Oxidative Stability: While it is an oxide, further degradation can occur. It is good practice to use degassed solvents for chromatography and to store the final product under an inert atmosphere (e.g., Argon or Nitrogen).[6][7]

Recommended Storage: Store high-purity this compound as a solid at -20°C, protected from light and moisture. For long-term storage, sealing the container under an inert gas is advisable.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification of this compound. The logical workflow for purification generally proceeds from crude solid to a highly pure, crystalline material.

Caption: General purification workflow for this compound.

Q4: My liquid-liquid extraction suffers from persistent emulsions. How can I resolve this?

Causality: Emulsions in alkaloid extractions are common and are often caused by the presence of surfactants, particulate matter, or high concentrations of the amphiphilic target compound at the aqueous-organic interface.

Troubleshooting Steps:

-

Reduce Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel.

-

Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.

-

Change Solvent: If using dichloromethane or chloroform, which have densities close to water, switch to a less dense solvent like ethyl acetate.

-

Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

-

Centrifugation: If the volume is manageable, centrifuging the emulsion is a highly effective method for separating the layers.

Q5: I am seeing significant product loss on my silica gel column. What is happening and how can I prevent it?

Causality: this compound, being a basic amine oxide, can strongly and sometimes irreversibly bind to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor recovery and significant tailing of the product peak.

Troubleshooting & Optimization:

-

Deactivate the Silica: Before running the column, flush it with the mobile phase containing a small amount of a basic modifier. This neutralizes the acidic sites.

-

Recommended Modifiers: 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) in the eluent.

-

-

Switch the Stationary Phase:

-

Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III.[11]

-

Reversed-Phase (C18): For more polar impurities, reversed-phase chromatography is an excellent choice, though it is more commonly used in HPLC.

-

-

Use a Gradient Elution: Start with a low-polarity mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. This helps to elute the tightly bound compound.

Caption: Troubleshooting logic for low chromatographic purity.

Q6: My final product fails to crystallize, yielding an oil or amorphous solid. What should I do?

Causality: The inability to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice. Even small amounts of structurally similar impurities can act as "crystal poisons." The choice of solvent is also critical.

Troubleshooting Steps:

-

Re-evaluate Purity: The material is likely not pure enough. Re-purify a small sample by preparative HPLC to obtain a seed crystal.

-

Solvent System Optimization: A single solvent may not be ideal. Use a binary solvent system where the product is soluble in one solvent ("solvent") and insoluble in the other ("anti-solvent").

-

Dissolve the compound in a minimal amount of the hot "solvent."

-

Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point).

-

Add a drop or two of the "solvent" to clarify, then allow to cool slowly.

-

-

Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a previous pure batch, add a single tiny crystal to the supersaturated solution to induce crystallization.

| Solvent System | Application Notes |

| Isopropanol | A good starting point for many Galanthamine derivatives.[12] |

| Acetone/Hexane | Dissolve in warm acetone, add hexane as the anti-solvent. |

| Ethyl Acetate/Heptane | Good for moderately polar compounds. |

| Methanol/Water | Useful for more polar compounds, but be cautious of water content in the final product. |

Detailed Experimental Protocols

Protocol 1: Preparative HPLC Purification of Crude this compound

This protocol is designed as a self-validating system for achieving >98% purity before the final crystallization step.

-

Column and Mobile Phase Preparation:

-

Column: C18, 10 µm particle size, ≥20 mm internal diameter.

-

Mobile Phase A: 0.1% Ammonium Bicarbonate in Water, pH adjusted to ~8.0.

-

Mobile Phase B: Acetonitrile.

-

Causality: The slightly basic mobile phase prevents the protonation of the amine oxide, leading to better peak shape and preventing on-column degradation.

-

-

Sample Preparation:

-

Dissolve the crude material in a minimal amount of Mobile Phase A/B (50:50) to a concentration of 10-20 mg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column.

-

-

Chromatographic Method:

-

Flow Rate: Dependent on column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

-

Detection: UV at 230 nm and 288 nm.[5]

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 50% B

-

25-30 min: 50% B

-

30-35 min: Return to 10% B

-

-

Causality: A gradient is essential to first elute polar impurities and then resolve the target compound from closely related, less polar impurities like the parent Galanthamine.

-

-

Fraction Collection and Workup:

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the acetonitrile under reduced pressure.

-

Freeze-dry (lyophilize) the remaining aqueous solution to yield a fluffy, white solid. This avoids heating the product and yields a high-surface-area solid ideal for recrystallization.

-

Protocol 2: High-Purity Recrystallization

This final step is designed to remove trace impurities and provide a well-defined, crystalline final product.

-

Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., Isopropanol).

-

Dissolution: In an Erlenmeyer flask, add the purified this compound and the minimum volume of warm (~50°C) isopropanol required for complete dissolution.

-

Hot Filtration (Optional): If any insoluble matter is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Controlled Cooling:

-

Cover the flask and allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities.

-

Once at room temperature, place the flask in a 4°C refrigerator for several hours, or overnight, to maximize crystal formation.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

-

-

Drying:

-

Dry the crystals under high vacuum at room temperature for 24-48 hours to remove all residual solvent. The final product should be a free-flowing crystalline solid. Purity should be confirmed by HPLC, LC-MS, and NMR.

-

References

- GALANTHAMINE. (n.d.). Organic Syntheses, Coll. Vol. 10, p.425 (2004); Vol. 79, p.138 (2002). [https://vertexaisearch.cloud.google.

- Galantamine total synthesis. (2023). In Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExQO1LXLLj9nAE627LRatpoIdWut-UcYevEz59oZ4MNYRAnGOfJUq7kUpD_m1uA0hGn4viTuHK_yp2KXSNH9pvP0NrCp3HLRH-2yBAHyjtrzevUSsjJwz7-huCTMQwPCLcBvMLGjvTdmCEPUqzVYUYEfsHpQ==]

- Methods for the analysis of galanthamine and its extraction from laboratory to industrial scale. (2016). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfc2XK4TEFIpp44MIW9GU7DKKj4CQQ5_EwfWdBe6ztbjj3OxBPVTmjv_Kxt2-gJ3Id-x2rkoxT2PHov3Dt0hwBPsLotDsJjqu34mLyFQjbfZi33Yd2ZjD0UY0X2ItBGUd8mkwtfLusGuDSRZqPqQHb7H84rNzItzcbpjK8lT2ju9mx4VnkuKi1eRgx-dYPAiIMpbA_YkR1CZDxteO14zCnKo3YGmgGWQh4g9oX34T0XJIVOZE5dcDkEIY7WalEhQkjzDlet6PWj0fZf8qvAQ==]

- Orhan, I., Sener, B., & Ozguven, M. (2011). Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography.Marmara Pharmaceutical Journal, 15(2), 58-62. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHULByPfMqAuLQLJJGL-J1QCmnvYE1hAnav-ltkPJdlh2YXQbeVwA356PiuHvGZN75ng9_vuSAbFVlWUvEuBtlqqiNylUtWxahyfR7_wnK_l-9Yhp-c_f8X04-rDAs4OPdjDTg2umSMTdBj2D0=]

- Zheng, Y., et al. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease.RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-mxm1BrVDyhuJouFB5TjT2zqfy_EX3Vr5wYMfzUKH2ZjEuvydSI5Hb6DYHSZVVAqYD2Nm8G36AgvEAT6KLQ7HeSHJHbM4QvlY8wZ7-yh3xyuaIKB4J-il0ashaJb_J3yaCeHu1ySMbE15W8Yrq8f96OewSjiSFUk]

- Synthesis and Characterization of New Galanthamine Derivatives Comprising Peptide Moiety. (2016). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkBMq_0YtalOnJ99lc__Aj5OhZXAb9Ky6R5mIpIJJWHGf7ppf-wHLrsTmzZyRV8ma2YC1VR-iYp2ILfM1IwpYRflmey5zQdXoLmwIpkVZ4FreLGN9Y3iitY4Ad8HMANAw_zmhGP1nnNwncur8xO46Q9ndMNXlUNhV9lBV9R39nMiNoy2WXVTkd_0G_0VGmLfsK2MdV1e69x7ZbSLyHpldRZ2LZvmrC_qSAjUSpjRyLsttbft5Mh8_j3SsCCKE5sqmovMiwT0A=]

- Petkova, V., et al. (2020). METHODS FOR ANALYSIS OF GALANTAMINE HYDROBROMIDE.World Journal of Pharmacy and Pharmaceutical Sciences, 9(2), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETQfR5dgTtxikmyGRnbykmdDuOcGduJkWlxLCpc_dbWuBdMLh7TzyBjOgJrCwdIT6VJSjNolFHZf93agLL9dZmAnSr-EFQR-P1xoQp0ebL52ZdyMQp150Wlaa2NwbLoBH0IydgOQ-TRZjQRej8WnqD75QZrk3u5DubcJ9X4idxy68cCxaY6m0lG5xm-QDR6xf4bHpy7dbbtFn6EIai_Q==]

- This compound (CAS 134332-50-6). (n.d.). Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKjiK2NDwvs4wJbATMlcVLJCesOrKZnacWKwiIWFxjP0juZS-4VBirOy7GoqHk5reBvdDDmPEvYdGR9rZGd9NQlp10VxU5vUeYGrzW_ABBHUdcmfPL769ypCReXLUzwDrur8h6BJphN6PwZvM3hrI-g9_Z0AynZf8=]

- Banwell, M. G., et al. (2018). Six-step total syntheses of (−)-galanthamine and (−)-N-norgalanthamine.Australian Journal of Chemistry, 71(10), 758-763. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKT0xCNOWI1AUVfSnIdjd5t6sXA17MaZU7OxUBohFgeA1JG0F8LaWJdeM1f__qVkhNn0ycG-AMvQHV0Je3tf3EAbOuCTAwDYSavxchOAWs4ZzFGZyKGsTdVypWxqzUrg_Ayg==]

- This compound. (2023). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKmGuRTsHevQLHi8pOAys1QiwMUIbTW-Q5FTYtzm_gEorAfM0uzifvFZdonYyZcwAv81NX8aFWavmuhiYT-QoQ9DSXHNMQ2I9cI_cXA75tTpENlrTmilIkscs-hnrfKL9OkXRcFtQlQImSzZbOXvYoScN8Ptr5BLqk]

- Alkaloids: Isolation and purification. (2012). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4A__wMF1yVQdr5h69mbm1ijcvR8EhAzlOgdqLXtMx7lxTTK5AaiBQjjGsHOLxE6y2ykiU0eaEshE9sQ18yGA8OC5yY1wj90B6nBeEvZB_4S-J3GD6K-AheQHQGtTg8JZ2CRfgzZTkV8N7l2FSY4iXWZkuDBEp7bc6-0mfwxpsh-RWSox4A0UAbe1DzaW2wngKwbLWh3GR0X26gOWCBOMUy-Two8rXAwzhkOpfUrXBfOrMIE3MJlmggVCMDQCE58sXIKB77XRr3YMgR2Kr9dEfUyGCbBwks_7GgijwBFk3oM_InbTC5PXt7s1q--LuwkbXzVoBrA-VCLKJAZi9eeAjfI_6-pyNyv2C8Wl_wML0zWyMu0BUgXCgKmmGr9W1psL1qgWuU9NA8hCS5GTGvQ6Srs7o9H6hGjYt-ty8GY3cKsjrhvMyiCm6Uh1bFaspb_1tqLcPIOLVNMQo7LbiVjyTxEU2O3yWJ87PA70xcKWBztmGiTWWKoeZ9jH56yTydXGX1S4umnnJUBrYTuSMBrMIQBP6_1LJ-uTzR7B8w9D811M-r0S2FwRO9HbmYZVejWiLUbSwABG-K8g9YiH6]

- Knape, M., & Turek, J. (2011). Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide.Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1035-1043. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErvyxYKPk4AeA6rHD7aTRI8h50_vV0si6mKVLhqUDE4uCze_mLSfCjO3KRJhSAGWTdrvpk6P7mnsxLISkLZXqhR5lyfAKcfMcRTEAiluIDFd7cVRO5j8mxnBUPPTf_RL4y5av0]

- Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYvFSdpL3KJ8To8fmz2ULAjsIlagtADHSIj-5J42cnDHM3n4VDhdgOn45Kx-bSOrzRC4TekPtgtjM6rXBTQNY9IZKumdYQGcoxFjI06hpIwprxeNgQ52Oot8pw0oTdPnMxxBySqEM5j2S1-1Pt3yJM5eqZT-M5WDdwsumAiYmM301noaIcozjG0mk8VA8=]

- Maláková, J., et al. (2007). High-performance liquid chromatographic method with UV photodiode-array, fluorescence and mass spectrometric detection for simultaneous determination of galantamine and its phase I metabolites in biological samples.Journal of Chromatography B, 853(1-2), 265-274. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ7vtTJFUk1Aqw9w28XMxYFp899XDN6mWyivpH4Ecxhcsa4m2eJrnxAkFwsTmhSyvFyvfoo9QWRf72G122pgSWAbyrv5UDDcYVuzwuAqkOfmhUog0jFDMJiwAHWjHn7I5EA2OJiNnZ_AifraQGliYY-g-i0w==]

- Alkaloid Purification. (n.d.). Lifeasible. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnuctn7dOOYC7G3wp907QUajgeV3JYnBwz8jKOqkFgGGXynqMrssS3tr5MyC_qQSX5UOoo06k51Ig3veqFIDnov16pTak2qek8A3hGG7YW1E9DQ4f-hfFg7cknj90IV-HwTfH5M2XgAvT24JE=]

- Process for the isolation of galanthamine. (2003). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELS7DofAjzXBPUOJSrPIRDCVsoZoiZ3i-qOLUaG3xfe2U5CruR8ere9bb5oTGC7wwR8VN_zNUFUztd87KSkCklF1-NJGSTtfTmCpw0Z_T-t-Y8ZpNIg0kDzkeTqJcGcDGFYcBRPTV8lNIROA==]

- Technical Support Center: Long-Term Stability of Benzgalantamine. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi_MM2xptGecrUkgEN_Soyrs8yK6EWHO35bY_6CSfLiV612DksWks8M_6YYLvJw2orz-AmHmaicug7Xc-WOg9eAc4soZPbTsxqIq5AcK7CkcwxU5DLlCFcFqRp2OPzB0xdror7x9SCK-pU3eoBfaczvgh2sDZkP9PGp1cwDjXUHoa9vwHXdm0_w56R-2rCGyyRPR3dUbbPYWaHTaE=]

- Galanthamine-impurities. (n.d.). Pharmaffiliates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG72WtvQJnzvN8G8Ujum55EL5HppH6oiONjrCi1mu4xjZJd3TUFdrXJar9r1-r60kh3Etiwo5JZYBX7kXCDnXGKRaYdrtV7kEhSeKpwGkNt6DYLA8w4irOdKCblaNSKb36yAYoyWRkSLgOgAXJgdrY3J4SZxczbnA6gHWucdVA=]

- Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide. (2011). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjTd4B9mwHm7K4t-KTJABPRuiKqw6kkEv41DHUOy405a1kJAilPNpqQlpXAhb_WKdQMKObt1eoIhtLWR7KtKzQM3sgBez7rXEpen4CnEAH_DJDycWhGXdiHi6FWeih4XnXlm-MNOib7uWa4gymx4WRAApNl8nPMdGzmWnIF697aWPS1WzErqdTLYOAcvRNN2Li2EmyHCMkgaTTqxVgZTS-ouo4gYjm7bTndcurjwsujRoNdr8tUe7qSIyLwErP]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C17H21NO4 | CID 11748698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 4. holcapek.upce.cz [holcapek.upce.cz]

- 5. researchgate.net [researchgate.net]

- 6. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. connectsci.au [connectsci.au]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Galanthamine N-Oxide

Welcome to the technical support center for the bioanalysis of Galanthamine N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects in their bioanalytical assays. This guide provides in-depth technical information, field-proven insights, and step-by-step protocols to ensure the accuracy and reliability of your results.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This phenomenon can lead to ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of the analytical method.[3][4] For a polar metabolite like this compound, these effects can be particularly pronounced due to potential co-elution with other polar matrix components.

This guide will walk you through understanding, identifying, and addressing these challenges to develop a robust and reliable bioanalytical method for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in the analysis of this compound?

A1: The primary culprits behind matrix effects are endogenous components of the biological matrix that co-elute with this compound and interfere with its ionization in the mass spectrometer source.[2] For plasma samples, the most notorious interferences are phospholipids, which are abundant in cell membranes and can cause significant ion suppression.[5][6][7] Other sources include salts, proteins, and other small molecule metabolites.[1] Given the polar nature of this compound, it is particularly susceptible to co-elution with polar matrix components when using reversed-phase chromatography.

Q2: How can I qualitatively assess if my this compound assay is suffering from matrix effects?

A2: A common and effective technique is the post-column infusion analysis . This involves infusing a constant flow of a pure this compound solution into the MS detector post-chromatographic column, while a blank, extracted matrix sample is injected. A stable baseline signal for this compound is expected. Any significant dip or rise in this baseline at the retention time of this compound indicates the presence of co-eluting matrix components causing ion suppression or enhancement, respectively.

Q3: What are the regulatory expectations regarding the evaluation of matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation, which include a thorough assessment of matrix effects.[8][9] The EMA guideline, for instance, requires the investigation of matrix effects using at least six different lots of blank matrix from individual donors.[10] The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[10] Both agencies emphasize that matrix effects should not compromise the accuracy and precision of the assay.[11][12]

Troubleshooting Guide: From Identification to Mitigation

This section provides a structured approach to systematically troubleshoot and resolve matrix effect issues encountered during the bioanalysis of this compound.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

This is often the first sign of a significant matrix effect. Inconsistent ionization leads to variable analyte response, impacting the reliability of your results.

Caption: Troubleshooting workflow for poor QC reproducibility.

Protocol 1: Quantitative Evaluation of Matrix Factor

This protocol is aligned with regulatory expectations for quantifying the extent of matrix effects.

-

Prepare three sets of samples:

-

Set A (Neat Solution): this compound and its internal standard (IS) in a neat solvent (e.g., mobile phase).

-

Set B (Post-extraction Spike): Blank matrix extract spiked with this compound and IS at the same concentration as Set A.

-

Set C (Pre-extraction Spike): Blank matrix spiked with this compound and IS before the extraction process.

-

-

Analyze all three sets using the LC-MS/MS method.

-

Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

RE = (Peak Area in Set C) / (Peak Area in Set B)

-

PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE

-

-

Assess the Internal Standard (IS) Normalized Matrix Factor:

-

IS-Normalized MF = (MF of Analyte) / (MF of IS)

-

-

Interpretation: An IS-Normalized MF value close to 1.0 indicates that the IS is effectively compensating for the matrix effect. A CV of the IS-Normalized MF across at least six different matrix lots of ≤15% is generally required.[10]

Issue 2: Significant ion suppression observed at the retention time of this compound.

This is a direct indication of co-eluting interferences. The primary goal is to separate this compound from these interfering components.

1. Enhanced Sample Preparation: